Naphthol AS

Beschreibung

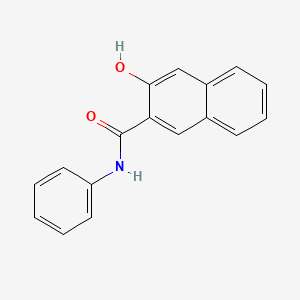

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGQHAHJWJBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-06-9 (mono-hydrochloride salt) | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052618 | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

92-77-3, 86349-50-0 | |

| Record name | 2-Hydroxy-3-naphthoic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Naphthol As

Traditional Synthetic Routes to Naphthol AS

Historically, the production of naphthol derivatives, including the core structure of this compound (which is a 3-hydroxy-2-naphthoic acid arylamide derivative), has relied on established chemical transformations. Two notable traditional routes involve sulfonated alkali fusion and methods related to naphthol-acetone co-production.

Sulfonated Alkali Fusion Method and its Limitations

The sulfonated alkali fusion method is a classical technique for synthesizing naphthols. This process typically involves the sulfonation of naphthalene (B1677914), followed by hydrolysis, neutralization, and finally, alkali fusion at high temperatures. For example, the synthesis of 2-naphthol (B1666908), a related compound, can be achieved via alkali fusion of 2-naphthalene sulfonate with NaOH at elevated temperatures (170–220°C) .

However, this traditional method presents several limitations. The process is often complex, involving multiple steps and long reaction pathways google.com. Severe equipment corrosion is a significant challenge due to the harsh conditions, particularly the high temperatures and corrosive nature of the alkali fusion step google.com. Furthermore, this method generates substantial amounts of waste products, commonly referred to as "three wastes" (waste gas, wastewater, and solid waste), leading to considerable environmental pollution google.com. The wastewater, for instance, can contain sodium sulfite (B76179) and other organic matter, posing treatment difficulties patsnap.com.

Naphthol-Acetone Co-production Method and Associated Challenges

Another traditional approach involves the co-production of naphthols and acetone (B3395972), often starting from naphthalene and propylene (B89431). This route typically proceeds through steps like isopropylation of naphthalene to form isopropylnaphthalene, followed by oxidation to the corresponding hydroperoxide, and finally acid decomposition to yield the naphthol and acetone google.com. A similar process, the cumene (B47948) method, is used for phenol (B47542) production, where benzene (B151609) and propylene yield cumene, which is then oxidized and decomposed to phenol and acetone aist.go.jp.

This method also faces significant challenges. The process is complex, requiring precise control of reaction parameters google.com. The formation of large quantities of unstable superoxides (hydroperoxides) raises safety concerns google.com. Additionally, challenges exist in catalyst recovery and reuse google.com. The co-production of acetone can also be a drawback if there isn't sufficient demand for this byproduct, leading to disposal issues aist.go.jp.

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the limitations of traditional methods, advanced and green chemistry approaches have been explored for the synthesis of naphthol derivatives, including biocatalytic routes. These methods aim for milder conditions, reduced waste, and improved sustainability.

Biocatalytic Synthesis Routes for Naphthol Derivatives

Biocatalysis, utilizing enzymes or whole cells, offers a promising environmentally friendly alternative for chemical synthesis nih.govacs.org. This approach allows reactions to be conducted under mild conditions, often in aqueous environments, and can provide high specificity and selectivity nih.govacs.org.

Enzyme-Mediated Naphthalene Oxidation for 1-Naphthol (B170400) Production

A key area of biocatalytic research relevant to naphthol synthesis is the enzyme-mediated oxidation of naphthalene to produce 1-naphthol. Various monooxygenases, such as toluene (B28343) ortho-monooxygenase (TOM) and its variants, have shown activity in catalyzing this transformation nih.govnih.govpsu.edu. For instance, the TOM-Green variant of toluene ortho-monooxygenase expressed in Escherichia coli has been used for the whole-cell biocatalytic oxidation of naphthalene to 1-naphthol in liquid-liquid biphasic systems nih.govresearchgate.net.

Studies have investigated the efficiency of different enzymes and reaction conditions. For example, a TOM-Green expressing E. coli strain achieved a 1-naphthol concentration of 0.72 ± 0.03 g/liter and a productivity of 0.46 ± 0.02 g/g (dry weight) cells after 48 hours in a lauryl acetate (B1210297) biphasic system nih.gov. Optimization of the organic phase ratio and naphthalene concentration can further improve 1-naphthol production nih.gov.

However, challenges remain in biocatalytic naphthol production, primarily the toxicity of both naphthalene and the naphthol product to the microorganisms or enzymes, which can limit transformation efficiency and product concentration google.comnih.govresearchgate.net. Enzyme stability and the need for cofactors can also be factors nih.govhep.com.cn.

Data on 1-Naphthol Production via Biocatalysis:

| Biocatalyst | System | Naphthalene Concentration | 1-Naphthol Concentration | Productivity (g/g cells) | Time (h) | Reference |

| E. coli expressing TOM-Green | Aqueous | Not specified | 0.04 g/L | Not specified | 24 | nih.gov |

| E. coli expressing TOM-Green | Biphasic (Lauryl acetate) | 40 g/L in organic phase | 0.72 ± 0.03 g/L | 0.46 ± 0.02 | 48 | nih.gov |

| E. coli expressing TOM-Green (Optimized) | Biphasic (Lauryl acetate) | Varied | 1.43 g/L | 0.55 | Not specified | nih.govresearchgate.net |

Environmental Performance and Economic Impact of Biocatalytic Routes

Biocatalytic routes for chemical synthesis, including naphthol production, offer significant environmental and economic advantages compared to traditional chemical processes acs.orgresearchgate.netunito.it.

Environmentally, biocatalysis typically operates under milder conditions (lower temperatures and pressures), reducing energy consumption acs.orgresearchgate.net. The use of enzymes, which are biodegradable and less toxic than many chemical catalysts, contributes to a greener process acs.org. Biocatalytic methods can also lead to reduced waste generation and avoid the use of hazardous reagents and solvents often employed in traditional synthesis acs.org. Studies comparing traditional chemical routes with biocatalytic alternatives for alpha-naphthol production have indicated a compelling advantage for the biocatalytic route based on environmental considerations, showing reduced emissions and a lower 'risk index' researchgate.netresearchgate.net.

Economically, while the initial cost of enzymes might be a factor, biocatalytic processes can be more cost-effective in the long run due to lower energy demands, reduced waste disposal costs, and potentially higher product purity which minimizes downstream processing acs.org. The ability to perform reactions in fewer steps and under milder conditions can also contribute to economic efficiency acs.org. However, the cost-effectiveness can be influenced by factors such as enzyme stability, cofactor requirements, and the efficiency of product separation from aqueous reaction mixtures nih.govacs.org.

Biocatalysis aligns well with the principles of green chemistry, offering a more sustainable approach to chemical manufacturing acs.org.

Direct Chemical Catalytic Hydroxylation Methods

Direct chemical catalytic hydroxylation offers a route to introduce hydroxyl groups onto aromatic systems. For naphthol synthesis, this often involves the direct hydroxylation of naphthalene.

Pigment Green B Catalysis in 1-Naphthol Preparation

A method for preparing 1-naphthol involves the direct hydroxylation of naphthalene catalyzed by Pigment Green B. This process utilizes acetonitrile (B52724) as a solvent and hydrogen peroxide (H₂O₂) as the hydroxylation reagent. google.comgoogle.com Pigment Green B, also known as C.I. Pigment Green 8, is an iron nitroside complex of 2-naphthol. google.com Its structure, containing iron and a naphthalene ring, is believed to aid in the catalytic hydroxylation reaction. google.com

The reaction proceeds at temperatures typically between 45°C and 75°C. google.comgoogle.com Hydrogen peroxide is added dropwise over a period, followed by a reaction time. google.comgoogle.com The catalyst is then filtered off, and the solvent is recovered to obtain the 1-naphthol product. google.comgoogle.com

Optimization of Reaction Conditions and Catalyst Efficiency

Optimization of the reaction conditions is crucial for maximizing the yield and efficiency of 1-naphthol synthesis using Pigment Green B. Key parameters include the mass ratio of reactants and catalyst, reaction temperature, and reaction time.

According to one reported method, the mass ratio of reaction materials is specified as naphthalene: H₂O₂: acetonitrile: Pigment Green B = 0.26: 1.5-5: 13-30: 0.005-0.03. google.comgoogle.com The reaction temperature is maintained between 45°C and 75°C, with H₂O₂ addition occurring over 0.5 to 3 hours, followed by a reaction time of 4 to 18 hours. google.comgoogle.com These conditions aim to achieve efficient conversion of naphthalene to 1-naphthol. google.comgoogle.com Compared to existing technologies, this method offers advantages such as a relatively cheap and easily obtainable catalyst, reduced pollution, a shorter reaction route, simple operation, and ease of industrial production. google.comgoogle.com

Multicomponent Reactions for Naphthol Derivative Synthesis

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the convergence of three or more starting materials in a single operational step, leading to the formation of complex molecules. mdpi.compreprints.org This approach is particularly attractive for synthesizing diverse naphthol derivatives, including those structurally related to this compound.

One-Pot Condensation Strategies

One-pot condensation strategies are widely employed in multicomponent reactions for the synthesis of naphthol derivatives. mdpi.comsci-hub.setandfonline.comchem-soc.siresearchgate.netorientjchem.orgacs.orgresearchgate.netrsc.orgscirp.orguaic.rocjcatal.comfrontiersin.org These methods involve reacting 2-naphthol or 1-naphthol with various aldehydes, amines, amides, or other nucleophiles in a single reaction vessel, often in the presence of a catalyst. mdpi.comsci-hub.setandfonline.comchem-soc.siresearchgate.netorientjchem.orgacs.orgresearchgate.netrsc.orgscirp.orguaic.rocjcatal.comfrontiersin.org

A common type of multicomponent reaction for naphthol derivatives is the Mannich-type reaction, which typically involves a naphthol, an aldehyde, and an amine or amide. researchgate.netmdpi.com This one-pot approach simplifies the synthetic procedure, reduces reaction time, and minimizes waste generation compared to traditional multi-step syntheses. sci-hub.setandfonline.comchem-soc.siresearchgate.netrsc.orguaic.rocjcatal.com For example, the synthesis of 1-amidoalkyl-2-naphthols can be achieved through the one-pot condensation of 2-naphthol, aromatic aldehydes, and amides or urea. chem-soc.siresearchgate.netorientjchem.orgscirp.orgcjcatal.com

Catalyst Systems in Multicomponent Naphthol Synthesis

A variety of catalyst systems have been developed to promote multicomponent reactions for the synthesis of naphthol derivatives. These catalysts play a crucial role in facilitating the condensation and bond-forming steps.

Examples of catalysts used in these reactions include Lewis acids, Brønsted acids, and heterogeneous catalysts. orientjchem.orgresearchgate.net Specific examples found in the literature include FeCl₃ chemmethod.com, H-ZSM-5 zeolite sci-hub.se, ionic liquids such as [BMIM]PF₆ acs.org, solid acid catalysts like P₂O₅/SiO₂ tandfonline.com and carbon-based solid acids researchgate.net, Zirconyl(IV) chloride chem-soc.si, various nanoparticle-supported catalysts such as NiFe₂O₄@CS@CuSB researchgate.net and nickel nanoparticles mdpi.com, phenylboronic acid mdpi.com, phosphotungstic acid supported on functionalized graphene oxide nanosheets mdpi.com, natural catalysts like tannic acid orientjchem.org and citric acid uaic.ro, and other reagents such as tetrachlorosilane (B154696) scirp.org and melamine-Br₃ cjcatal.com. The choice of catalyst can influence reaction efficiency, yield, and selectivity. Many of these catalysts offer advantages such as reusability and environmentally friendly properties. sci-hub.setandfonline.comresearchgate.netorientjchem.orgrsc.orguaic.rocjcatal.comfrontiersin.orgresearchgate.net

Research findings often detail the optimization of catalyst loading and reaction conditions to achieve high yields and short reaction times. For instance, studies have investigated the optimal amount of catalyst, reaction temperature, and solvent effects. sci-hub.setandfonline.comchemmethod.comrsc.org

Asymmetric Hydrogenation of Naphthol Derivatives

Asymmetric hydrogenation of naphthol derivatives is a significant area of research, particularly for the synthesis of chiral 1,2,3,4-tetrahydronaphthols, which are valuable building blocks for pharmaceuticals and other fine chemicals. nih.govacs.orgacs.org

This transformation presents challenges due to the aromaticity of the naphthol ring and the need for precise control over chemo-, regio-, and enantioselectivity. nih.govacs.orgacs.org Recent advances have demonstrated the effectiveness of homogeneous asymmetric hydrogenation catalyzed by tethered rhodium-diamine complexes. nih.govacs.orgacs.org These catalysts can achieve high yields and excellent enantioselectivities in the hydrogenation of various naphthol derivatives. nih.govacs.orgacs.org

Studies have explored the reaction pathway, suggesting a cascade process involving dearomative tautomerization, followed by 1,4-hydride addition and then 1,2-hydride addition. nih.govacs.orgresearchgate.net The solvent system plays a crucial role in controlling reactivity and selectivity. For example, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been found to be vital in these asymmetric hydrogenations, sometimes in combination with other solvents like methanol. nih.govacs.orgacs.orgresearchgate.netchinesechemsoc.org Cooperative heterogeneous and homogeneous catalysis systems have also been explored for the asymmetric transfer hydrogenation of naphthol derivatives. chinesechemsoc.orgchinesechemsoc.org

The development of efficient catalytic systems for the asymmetric hydrogenation of naphthol derivatives provides access to optically pure tetrahydronaphthol products with potential applications in the synthesis of chiral drugs. nih.govacs.org

Derivatization Strategies for this compound and Related Compounds

This compound and its related naphthol structures serve as versatile starting materials for the synthesis of a wide array of derivatives with diverse applications.

The synthesis of substituted naphthol derivatives involves introducing various functional groups onto the naphthol skeleton. This can be achieved through various reaction methodologies.

Methods for synthesizing polysubstituted naphthol derivatives include reactions utilizing alkynes and 1,3-dicarbonyl compounds under specific catalytic conditions. google.com Rh(III)-catalyzed [4+2]-annulation reactions of sulfoxonium ylides and 1,3-diynes have been developed for the synthesis of aryl/alkynyl and alkyl/alkynyl substituted 1-naphthol derivatives with high regio- and chemoselectivity. researchgate.net Manganese-mediated reactions of β-keto esters and terminal alkynes have also been reported for the synthesis of polysubstituted α-naphthols. researchgate.net

Friedel-Crafts reactions of ortho-alkynylnaphthols with N,N-disubstituted arylamines have been used to generate arylamine-appended β-naphthol derivatives. researchgate.net

Functionalization of naphthol skeletons involves modifying the existing structure by introducing new bonds or functional groups. This can include C-H functionalization strategies.

Gold-catalyzed regiodivergent and chemoselective direct C-H bond functionalization of naphthols with α-aryl-α-diazoesters has been developed. rsc.org This method allows for site-selective functionalization, controlled by the interaction between the hydroxyl group and the gold catalyst. rsc.org

Palladium(II)-catalyzed asymmetric C-H functionalization/dearomatization reactions of naphthols have been explored for the synthesis of chiral spirocycles. acs.org This strategy utilizes the phenolic hydroxyl group as a directing group and involves axial-to-central chirality transfer. acs.org

Aminative dearomatization triggered by metal catalysis (e.g., silver or rhodium) provides a strategy for the diversification of naphthol skeletons, leading to the formation of various structural motifs through ring expansion, ring opening, ring contraction, or atom transmutation. researchgate.netnih.gov

Naphthols are key precursors for the formation of complex structures such as Betti bases. Betti bases are typically synthesized through a one-pot multicomponent reaction involving a naphthol (commonly 2-naphthol), an aldehyde, and an amine (or ammonia). rsc.orgrsc.orgxisdxjxsu.asianih.gov This reaction is considered a variation of the Mannich condensation. rsc.orgxisdxjxsu.asia

The synthesis of Betti bases from 2-naphthol, benzaldehyde, and ammonia (B1221849) was first reported by Betti. rsc.orgxisdxjxsu.asia The process involves the formation of an ortho-quinone methide intermediate from the naphthol and aldehyde, followed by Michael addition of the amine. rsc.org

Various methodologies have been developed for the synthesis of Betti bases and their derivatives using different naphthols, aldehydes, and amines under various conditions, including green chemistry approaches and the use of catalysts like Montmorillonite K30. xisdxjxsu.asianih.govimrpress.com These reactions can yield racemic or non-racemic aminobenzylnaphthols, which are valuable as chiral ligands or auxiliaries in asymmetric synthesis. rsc.orgxisdxjxsu.asia

Advanced Applications and Functionalization of Naphthol As in Interdisciplinary Research

Naphthol AS in Dye and Pigment Chemistry

This compound holds a central position in the field of color chemistry, particularly in the creation of azoic dyes and high-performance pigments. Its reactivity as a coupling component allows for the formation of a wide range of vibrant and durable colorants.

Azoic Coupling Agent in Dye Synthesis

This compound is a key azoic coupling component used to produce insoluble azo dyes directly onto textile fibers, a process often referred to as ingrain dyeing cutm.ac.intextilelearner.nettextileapex.com. This technique involves impregnating the fabric with an alkaline solution of this compound, which exists as the soluble naphtholate anion cutm.ac.intextilelearner.net. Subsequently, the treated fabric is immersed in a diazonium salt solution. The diazonium salt undergoes an electrophilic attack on the electron-rich carbon atom of the naphtholate anion, leading to a coupling reaction that forms a water-insoluble azo dye within the fiber matrix p2infohouse.orgjchemrev.com. This in-situ formation is crucial for achieving excellent wash fastness and vibrant shades, particularly on cellulosic fibers like cotton textilelearner.nettextileapex.com. The general reaction involves the combination of a diazotized primary aromatic amine (diazo component) with the naphtholate anion (coupling component) p2infohouse.orgjchemrev.com.

This compound-Derived Colorants for Advanced Materials (e.g., Engineering Plastics, Coatings)

Beyond traditional textile applications, this compound derivatives are utilized in the production of high-performance organic pigments for various advanced materials, including engineering plastics, coatings, and inks futuremarketinsights.comgoogle.comgoogle.comranbarr.com. These this compound pigments are valued for their high color strength, good lightfastness, solvent resistance, and migration resistance, properties essential for demanding applications google.comgoogle.comranbarr.com. They are particularly effective in covering the magenta range of the process color set google.comgoogle.com. Specific uses include their incorporation into automotive coatings, where durability and thermal stability are critical, and in the coloration of plastic masses, melts, dispersions, lacquers, paints, and printing inks google.compmarketresearch.com. Research continues to focus on producing high-purity this compound-IRG for premium pigments, improving stability and compatibility for specialized applications futuremarketinsights.com.

Impact of Fabric Properties on Naphthol Dye Absorption and Coloration

The effectiveness of naphthol dyeing is significantly influenced by the properties of the fabric being colored. Naphthols, when solubilized in alkaline solutions as naphtholate ions, exhibit substantivity towards cotton fibers, which can be enhanced by the addition of salt cutm.ac.intextilelearner.nettextileapex.com. Their relatively low to moderate substantivity facilitates rapid diffusion into the internal structure of the fibers textilelearner.net. The physical characteristics of the fabric, such as yarn density and weave structure, play a crucial role in the absorption capabilities of the dye components, directly impacting the vibrancy and concentration of the resulting colors atlantis-press.com. Research indicates that fabrics with higher yarn densities tend to have enhanced dye absorption, leading to more saturated colors atlantis-press.com. Challenges such as uneven shades and naphthol migration can arise due to factors like improper naphtholation procedures or excessive moisture content in the fabric blogspot.com.

Research into Eco-Friendly and Bio-Based Dyeing Systems

Current research in naphthol dyeing is increasingly focused on developing more sustainable and environmentally friendly processes. This includes enhancing production facilities for this compound intermediates with greener methods futuremarketinsights.com. Efforts are directed towards creating eco-friendly dye intermediates that cater to the growing demand for sustainable textile coloration globally futuremarketinsights.com. Research explores solvent-free approaches for the synthesis of azo dyes using solid acid catalysts, such as nano-γ-Al2O3/Ti(IV) and nano BF3·SiO2, which offer advantages over traditional methods that often involve toxic liquid acids and solvents kashanu.ac.irtandfonline.comtandfonline.comrsc.orgresearchgate.net. These green protocols aim to reduce waste generation and simplify product isolation rsc.orgresearchgate.net. Furthermore, there is ongoing research and development into bio-based dye intermediates and exploring the use of bio-based naphthalene (B1677914) substitutes as part of a broader move towards sustainable and bio-based dyeing systems futuremarketinsights.compmarketresearch.compmarketresearch.com. The potential of natural colorants is also being investigated as eco-friendly alternatives to synthetic dyes researchgate.net.

This compound in Pharmaceutical and Medicinal Chemistry

The versatile chemical structure of this compound and its derivatives has attracted interest in pharmaceutical and medicinal chemistry, where they serve as valuable building blocks and intermediates in the synthesis of a range of potentially bioactive compounds.

Role as a Building Block for Active Pharmaceutical Ingredients (APIs)

Naphthol derivatives, including those structurally related to this compound like amidoalkyl naphthols, are recognized as important synthetic intermediates in medicinal chemistry benthamdirect.comresearchgate.netmdpi.comencyclopedia.pubrsc.orgresearchgate.net. The naphthol skeleton itself is a useful starting material for the development of various drug molecules and natural products researchgate.net. These compounds serve as versatile building blocks for the preparation of other bioactive molecules mdpi.comencyclopedia.pubrsc.orgresearchgate.net. For instance, amidoalkyl naphthols can be converted into aminoalkyl naphthols, also known as Betti bases, through hydrolysis or reduction mdpi.comencyclopedia.pub. Betti bases have demonstrated potential biological activities, including enhancing the cytotoxicity of antitumor agents and exhibiting hypotensive and bradycardiac effects mdpi.comencyclopedia.pub. Additionally, the intramolecular cyclization of amidoalkyl naphthols can yield 1,3-oxazines, a class of heterocycles that have garnered interest for their potential as antibiotics, antitumor agents, analgesics, and anticonvulsants mdpi.comencyclopedia.pubrsc.org. Research has also explored naphthol derivatives for their potential as cognition enhancers researchgate.net and as promising candidates for anticancer agents, with studies reporting the synthesis and evaluation of novel naphthoquinone-naphthol derivatives exhibiting antiproliferative activity against various human cancer cell lines tandfonline.com. The reactivity of naphthol derivatives, such as their ability to undergo condensation reactions and substitutions, makes them valuable in the synthesis of diverse pharmaceutical compounds ontosight.ai.

This compound Derivatives as Bioactive Molecules

Derivatives of naphthol, including those related to this compound, have garnered significant attention in medicinal chemistry due to their promising biological properties. These compounds often feature a naphthalene ring system and can be functionalized with various groups to modulate their activity. ontosight.aiencyclopedia.pub

Antioxidant and Antimicrobial Properties

Research indicates that naphthol derivatives can exhibit antioxidant and antimicrobial activities. encyclopedia.pubmdpi.comontosight.airesearchgate.netjournaljpri.com For instance, amidoalkyl naphthols have demonstrated potential as antioxidants. encyclopedia.pubmdpi.com Studies on amidoalkyl naphthol derivatives featuring pyrazole (B372694) or indole (B1671886) fragments have evaluated their in vitro antibacterial and antiviral activities. encyclopedia.pubmdpi.com While some derivatives did not surpass the antibacterial activity of standard drugs like trimethoprim/sulfamethoxazole and ciprofloxacin, certain substances showed promising antifungal potencies, exceeding those of fluconazole (B54011) and miconazole (B906) against Aspergillus niger. encyclopedia.pubmdpi.com Azo compounds synthesized from β-naphthol, catechol, and quinol have also been screened for in vitro antimicrobial and antioxidant activities. researchgate.netjournaljpri.comamazonaws.com Some of these azo compounds exhibited broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as Candida albicans, with minimum inhibitory concentrations in the range of 15.63-31.25 µg/mL. researchgate.netjournaljpri.comamazonaws.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Naphthol derivatives have been investigated for their ability to inhibit key enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). encyclopedia.pubmdpi.comresearchgate.netnih.govtandfonline.comtandfonline.com Amidoalkyl naphthol derivatives have shown potential as cholinesterase and α-glucosidase inhibitors. encyclopedia.pubmdpi.com Specifically, one amidoalkyl naphthol derivative, NDHA, was identified as a potent inhibitor of both acetylcholinesterase and α-glucosidase. encyclopedia.pubmdpi.com

Studies on 1-naphthol (B170400) derivatives have also demonstrated their effectiveness as inhibitors for human carbonic anhydrase (hCA) I and II isoenzymes, as well as AChE. nih.govresearchgate.net These studies reported inhibition constants (Ki) in the micromolar and nanomolar ranges, indicating potent enzyme inhibition. For example, a series of 1-naphthol derivatives were found to be effective inhibitors for hCA I, hCA II, and AChE with Ki values ranging from 0.034 ± 0.54 to 0.724 ± 0.18 µM for hCA I, 0.172 ± 0.02 to 0.562 ± 0.21 µM for hCA II, and 0.096 ± 0.01 to 0.177 ± 0.02 µM for AChE. nih.govresearchgate.net

Table 1: Enzyme Inhibition Data for Selected 1-Naphthol Derivatives

| Enzyme | Ki Range (µM) |

| hCA I | 0.034 - 0.724 |

| hCA II | 0.172 - 0.562 |

| AChE | 0.096 - 0.177 |

Anticancer Agents and Related Structure-Activity Relationship Studies

Naphthol derivatives, including Betti bases derived from naphthols, have been explored for their potential as anticancer agents. mdpi.commdpi.comresearchgate.netrjsocmed.com Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the naphthol structure influence their anticancer activity.

This compound-E (3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide) has been identified as a small molecule inhibitor of CREB-mediated gene transcription, a pathway often upregulated in various cancers. nih.gov SAR studies on this compound-E derivatives, modified at the appendant phenyl ring, have investigated their in vitro inhibition of KIX-KID interaction, cellular inhibition of CREB-mediated gene transcription, and proliferation inhibition in cancer cell lines (A549, MCF-7, MDA-MB-231, and MDA-MB-468). nih.gov These studies indicated that a small and electron-withdrawing group at the para-position of the phenyl ring was preferred for KIX-KID interaction inhibition. nih.gov this compound-E was found to down-regulate the expression of endogenous CREB target genes and showed selectivity against cancer cells without toxicity to normal human cells. nih.gov

Betti bases derived from 2-naphthol (B1666908) have also shown promising antiproliferative activity against human solid tumor cell lines, including breast cancer cell lines. mdpi.comimrpress.comimrpress.com A library of twenty-three Betti bases was synthesized and screened, with several compounds exhibiting 50% growth inhibitory (GI50) values in the low micromolar range. imrpress.comimrpress.com For instance, compound 14j showed high antiproliferative activity against the human breast cancer cell line A549 with a GI50 value of 7.9 μM, comparable to the reference drug cisplatin (B142131) (4.9 µM). mdpi.com Compound 14t also demonstrated significant antiproliferative action against various cell lines, including HBL100 (5 μM), HeLa (4.1 μM), SW1573 (6.3 μM), and T47D (8.4 μM). mdpi.com

Potential as SLC6A14 Blockers

Naphthol-derived Betti bases have been investigated as potential blockers of the sodium- and chloride-dependent amino acid transporter SLC6A14. mdpi.comimrpress.comimrpress.comull.es SLC6A14 is overexpressed in certain cancer cells, such as T-47D breast cancer cells, and its inhibition can lead to amino acid deprivation, suppressing cell proliferation. imrpress.comimrpress.comull.es Computational docking studies have suggested that these Betti bases may act as tryptophan mimetics, blocking the SLC6A14 transporter and inducing anti-proliferative effects. mdpi.comimrpress.comimrpress.com Importantly, these compounds have shown selective cytotoxicity towards cancer cells while exhibiting no activity against normal human fibroblast cells. imrpress.comimrpress.com

This compound in Biosensor Applications

Naphthol and its derivatives have found applications in the development of biosensors. ontosight.aimdpi.commdpi.comnih.gov The electrochemical oxidation properties of naphthols can be utilized in the creation of modified electrodes for sensing applications. mdpi.com Poly(2-naphthol), a conducting polymer synthesized from 2-naphthol, has been particularly useful in biosensor applications due to the permselectivity of its films, which can be exploited for enzyme immobilization. ontosight.aimdpi.com

In one example of a biosensor application, the enzymatic hydrolysis of 1-naphthyl phosphate (B84403) by alkaline phosphatase (ALP) generates 1-naphthol. nih.gov This produced 1-naphthol can then be further oxidized, and the resulting redox current can be used for the quantitative detection of specific biomolecules, such as DNA sequences. nih.gov A colorimetric method using modified gold nanoparticles has also been designed for the detection of 1-naphthol, the main metabolite of carbaryl (B1668338), which has implications for environmental monitoring and health. mdpi.com The detection is based on the shift in the absorption peak and a corresponding color change in the presence of 1-naphthol. mdpi.com Naphthol-based fluorescent sensors have also been developed for the detection of metal ions like aluminum, with potential applications in bioimaging. researchgate.net

This compound in Agrochemical and Pesticide Research

Naphthol and its derivatives play a significant role in the agrochemical industry, particularly in the production of pesticides and fungicides. ontosight.aiull.esmdpi.commarketresearchintellect.comcoremarketresearch.com Beta-naphthol (2-naphthol) is a key compound in agrochemical formulations, used to safeguard crops from fungal infections and pests. marketresearchintellect.com The demand for naphthol-based products in agriculture is expected to rise due to the increasing focus on food security and sustainable agriculture globally. marketresearchintellect.com

Novel β-naphthol derivatives have been synthesized and evaluated for their pesticidal properties. nih.gov For instance, a series of β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction and screened for insecticidal and acaricidal activities. nih.gov Most of these synthesized compounds exhibited favorable insecticidal potentials against pests like the oriental armyworm and diamondback moth. nih.gov Some compounds showed significant activity with low LC50 values, indicating their potency. nih.gov These studies suggest that β-naphthol compounds can serve as novel leading structures for the development of new generation insecticidal and acaricidal agrochemicals with potentially low toxicities. nih.gov Naphthol derivatives have also been identified as novel antifeedants. researchgate.net

Naphthol Derivatives as Antifeedants and Insecticides

Research has explored the potential of naphthol derivatives as novel antifeedants and insecticides. A series of β-naphthol-derived 2-aminobenzothiazolomethylnaphthol derivatives have been synthesized and evaluated for their antifeedant and toxic activities against pests like the tobacco caterpillar (Spodoptera litura) and castor semilooper (Achaea janata). nih.gov Studies have identified specific derivatives, such as compounds 4d, 4f, 4i, and 4j from one series, as potent antifeedants with varying ED50 values against these insects. For instance, compound 4j showed an ED50 of 5.2 μg/cm² against S. litura and 7.7 μg/cm² against A. janata. nih.gov Some of these derivatives also demonstrated significant mortality rates, with compounds 4i and 4j resulting in >95% mortality in S. litura at a dosage of 0.2 μ g/insect , and compound 4j showing similar toxicity against A. janata. nih.gov This research highlights naphthol derivatives as a promising new class of synthetic compounds with potent antifeedant and insecticidal properties, distinct from traditional organochlorides, organophosphates, carbamates, or neonicotinoids. nih.gov

Here is a table summarizing some antifeedant activity data:

| Compound | Antifeedant Activity (ED50, μg/cm²) vs. S. litura | Antifeedant Activity (ED50, μg/cm²) vs. A. janata |

| 4d | 16.4 | 13.9 |

| 4f | 19.3 | 17.2 |

| 4i | 7.0 | 10.2 |

| 4j | 5.2 | 7.7 |

Toxicity of this compound Metabolites to Aquatic Organisms

The toxicity of naphthol and its metabolites to aquatic organisms is a significant environmental concern. 2-naphthol is considered highly bio-toxic to aquatic organisms such as fish, daphnids, and green algae according to ECOSAR analysis. mdpi.com It is classified as very toxic to aquatic life. conatex.com 1-naphthol, a main degradation product of carbaryl, particularly in the aquatic environment, has also been studied for its toxicity to freshwater fish. ias.ac.in Research indicates that 1-naphthol can be more toxic than its parent compound, carbaryl, to certain fish species. ias.ac.in For example, studies on four species of freshwater fish showed that the 96-hour LC50 values for 1-naphthol varied between 0.33 and 4.3 mg/L. researchgate.net This suggests that the degradation products of some pesticides derived from naphthol can pose a greater risk to aquatic ecosystems than the original compounds. ias.ac.in

Here is a table showing the 96-hour LC50 values for 1-naphthol and carbaryl against different fish species:

| Fish Species | 1-Naphthol (96 h LC50, ppm) | Carbaryl (96 h LC50, ppm) |

| Catla catla | 4.3 | 6.4 |

| Anabas testudineus | 3.3 | 6.6 |

| Mystus cavasius | 0.33 | 4.6 |

| Mystus vittatus | 1.1 | 2.4 |

Other Emerging and Niche Applications of this compound Derivatives

Beyond agrochemicals, this compound derivatives are being explored for their potential in various other fields, including material science and antimicrobial research.

Photoactive Materials and Optoelectronic Applications

Substituted naphthol derivatives have garnered considerable attention for their potential in photoactive materials and optoelectronic applications. nih.govresearchgate.netresearchgate.net Extending the generation of naphthol with photoactive materials promotes these applications. nih.govresearchgate.netresearchgate.net Research has involved the synthesis of arylamine-appended β-naphthol derivatives, which have shown promising photophysical properties. nih.govresearchgate.net UV-vis absorption and emission studies of these materials have revealed absorption in the visible range and blue emission with a quantum efficiency of 10%. nih.govresearchgate.net Photo-irradiation on the arylamine component can lead to a charged state, which facilitates the improvement of electronic properties. nih.govresearchgate.net This novel synthetic methodology for photoactive naphthol derivatives is paving the way for new developments in the area of small molecule-derived optoelectronics. nih.govresearchgate.net

Corrosion Inhibition in Material Science

Naphthol derivatives have demonstrated potential as corrosion inhibitors in material science. The use of inhibitors is a practical method for protecting materials from corrosion, particularly in acidic environments. researchgate.net Studies have investigated the effectiveness of naphthol derivatives, such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), in inhibiting the corrosion of materials like cold rolled steel in acidic media. researchgate.net PAN has been found to be an effective inhibitor, with its adsorption preventing weight loss of the steel. researchgate.net The adsorption of PAN on the steel surface in 1.0 M hydrochloric acid follows the Langmuir adsorption isotherm. researchgate.net Potentiodynamic polarization studies indicate that PAN acts as a mixed-type inhibitor, with a predominant anodic inhibition effect on steel in this environment. researchgate.net Another study explored the corrosion inhibition property of 1,1-biss-2-Naphthol on aluminum surfaces in a harsh hydrochloric acid environment, showing that this compound significantly increased protection efficiency. imanagerpublications.com The inhibition was achieved through an adsorption process, and 1,1-biss-2-Naphthol acted as a mixed corrosion inhibitor. imanagerpublications.com

Metronidazole-Naphthol Derivatives in Antimicrobial Research

The synthesis and evaluation of metronidazole-naphthol derivatives are being explored in antimicrobial research. Given the increasing resistance of microorganisms to existing antimicrobial agents like metronidazole (B1676534), there is a continuous effort to develop novel derivatives with enhanced efficacy. ajol.inforesearchgate.net Research has focused on synthesizing metronidazole-naphthol derivatives with the aim of increasing the antibacterial and antiparasitic proficiency of metronidazole. ajol.info One study reported the synthesis of a metronidazole-naphthol derivative through a process involving the reduction of metronidazole, diazotization, and subsequent diazo-coupling with 2-naphthol. ajol.inforesearchgate.net Spectroscopic analyses are then performed to characterize the synthesized derivative. ajol.info This area of research seeks to leverage the structural features of both metronidazole and naphthol to create new compounds with improved antimicrobial properties to combat resistant strains. ajol.inforesearchgate.net

Analytical Methodologies for Naphthol As and Its Derivatives

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are instrumental in providing information about the molecular structure and concentration of Naphthol AS compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte molecules.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of this compound and its derivatives. This method is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in a solution, as described by the Beer-Lambert law.

For instance, a study detailed a UV-VIS spectrophotometric method for the quantitative determination of 1-naphthol (B170400) and 2-naphthol (B1666908) in both water and chloroform. researchgate.net The maximum absorption wavelengths (λmax) for 1-naphthol and 2-naphthol were found to be 321.6 nm and 273.6 nm in water, and 323.0 nm and 275.4 nm in chloroform, respectively. researchgate.net For the simultaneous determination in mixed solutions, the measurements were taken at 285.0 nm and 274.4 nm in water, and at 287.0 nm and 276.2 nm in chloroform. researchgate.net The method demonstrated linearity over a concentration range of 1–40 μg/mL for individual solutions and 5–30 μg/mL for mixed solutions. researchgate.net

The absorption spectrum of β-naphthol shows peaks around 300 nm, which are attributed to the π-π* electronic transitions of the aromatic ring. researchgate.net A less intense absorption, appearing as a small hump around 480 nm, is due to the presence of the chromophore. researchgate.net Another derivative, this compound-BI, exhibits an absorbance peak at 267 nm. aatbio.com

| Compound | Solvent | λmax (nm) | Linear Range (μg/mL) |

|---|---|---|---|

| 1-Naphthol | Water | 321.6 | 1-40 |

| 2-Naphthol | Water | 273.6 | 1-40 |

| 1-Naphthol | Chloroform | 323.0 | 1-40 |

| 2-Naphthol | Chloroform | 275.4 | 1-40 |

| This compound-BI | Not Specified | 267 | Not Specified |

Spectrofluorimetry offers high sensitivity and selectivity for the analysis of fluorescent compounds like this compound and its derivatives. nih.gov This technique measures the fluorescence intensity after a molecule is excited by a specific wavelength of light. 2-Naphthol, for example, is a fluorescent compound with an excitation peak at 331 nm and an emission peak at 354 nm. aatbio.comaatbio.com this compound-TR, another derivative, has excitation and emission maxima at 388 nm and 512 nm, respectively. chemodex.com

Synchronous spectrofluorimetry is an advanced technique that enhances the selectivity of fluorescence measurements. researchgate.net It involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ). This approach can resolve the overlapping spectra of different naphthol derivatives in a mixture. tandfonline.com A study on the determination of 1- and 2-naphthol in micellar media demonstrated the effectiveness of this technique. tandfonline.comtandfonline.com By optimizing the Δλ, it was possible to resolve their mixtures, which is not achievable with conventional fluorimetric methods. tandfonline.com The use of first-derivative synchronous spectra further allows for the simultaneous determination of both compounds. tandfonline.com

The detection limits for 1-naphthol and 2-naphthol using conventional and synchronous spectrofluorimetric methods in a hexadecyltrimethylammonium bromide micellar medium were found to be 1.4 and 10.2 ng/ml for 1-naphthol, and 6.2 and 5.1 ng/ml for 2-naphthol, respectively. tandfonline.com

Infrared (IR) and Raman spectroscopy are powerful tools for the structural elucidation of this compound and its derivatives by providing information about their vibrational modes.

FTIR spectra of this compound pigments, such as PR7 and PR11, show characteristic peaks. For instance, secondary amide absorptions are observed at 1675 and 1547 cm⁻¹. researchgate.net The naphthalene (B1677914) C=C stretching vibrations appear around 1502 cm⁻¹, and the azo (-N=N-) and hydrazone (-C=N-) stretching vibrations are also identifiable. researchgate.net

The IR spectrum of 2-naphthol displays characteristic bands for the out-of-plane C-H bends of the naphthalene ring at 844, 814, and 742 cm⁻¹. researchgate.net The band at 844 cm⁻¹, corresponding to a lone hydrogen, is indicative of the substitution pattern. researchgate.net In the analysis of naphthalene, C-H stretching vibrations are dominant in the high-frequency region of the spectrum. nasa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable techniques for the definitive structural characterization of this compound and its derivatives.

¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. For 2-naphthol, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. chemicalbook.comhmdb.ca For example, specific proton signals for 2-naphthol have been assigned at chemical shifts (δ) of 7.75, 7.74, 7.655, 7.417, 7.321, 7.122, and 7.089 ppm. chemicalbook.com The ¹³C NMR spectrum of 2-naphthol reveals signals for all ten carbon atoms, with assignments including 153.22, 134.58, 129.87, and 109.43 ppm. researchgate.netchegg.com

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of this compound derivatives and for identifying unknown metabolites or degradation products. rsc.org

| Technique | Compound | Key Observations/Data |

|---|---|---|

| ¹H NMR | 2-Naphthol | Aromatic proton signals at δ 7.75, 7.74, 7.655, 7.417, 7.321, 7.122, 7.089 ppm in CDCl₃. chemicalbook.com |

| ¹³C NMR | 2-Naphthol | Carbon signals at δ 153.22, 134.58, 129.87, 128.9, 127.65, 126.33, 123.61, 117.71, 109.43 ppm. researchgate.netchegg.com |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures of this compound and its derivatives prior to their detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the analysis of this compound and its derivatives in various matrices. measurlabs.com This method combines the excellent separation capabilities of HPLC with the low detection limits of fluorescence detection.

A method for the simultaneous determination of 1- and 2-naphthol in human plasma was developed using HPLC-FLD after derivatization with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). nih.gov This derivatization step enhances the fluorescence properties of the naphthols, leading to significantly lower limits of detection (LODs) of 16 fmol and 14 fmol per injection for 1- and 2-naphthol, respectively. nih.gov This represents a 5-fold and 14-fold improvement in sensitivity compared to the analysis of their native fluorescence. nih.gov

Another study describes an HPLC method for quantifying 2-naphthol in human urine. nih.gov After enzymatic hydrolysis to release the naphthol from its conjugates, the sample is analyzed by reversed-phase HPLC with fluorescence detection. The detection limits were 0.04 ng/mL for a standard solution and 0.13 ng/mL for urine samples. nih.gov Furthermore, HPLC with fluorescence detection has been successfully used for the analysis of naphthalene, 1-naphthol, and 2-naphthol in geothermal fluids, demonstrating its applicability in environmental analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely utilized analytical technique for the determination of this compound and its metabolites in various biological matrices. This method offers high sensitivity and specificity, making it suitable for monitoring occupational and environmental exposure to naphthalene, of which naphthols are primary metabolites. wiley.comnih.gov The typical workflow for GC-MS analysis of naphthol metabolites, such as 1-naphthol and 2-naphthol, from biological samples like urine involves several key steps.

Initially, the urine samples undergo enzymatic hydrolysis to deconjugate the naphthol metabolites, which are primarily present as glucuronide and sulfate conjugates. wiley.compublisso.de This is a critical step to liberate the free naphthols for subsequent analysis. Following hydrolysis, a derivatization step is often employed to enhance the volatility and thermal stability of the naphthols, making them more amenable to GC analysis. A common derivatization agent is acetic anhydride, which converts the naphthols into their acetate (B1210297) esters. nih.gov An alternative approach involves silylation after solid-phase extraction. publisso.de

The derivatized sample is then introduced into the GC system, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification and quantification. wiley.comnih.gov

Several GC-MS methods have been developed and validated for the simultaneous determination of 1-naphthol and 2-naphthol in urine. nih.gov These methods demonstrate good linearity, with high correlation coefficients (>0.999) across a range of concentrations. nih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the low µg/L range, providing sufficient sensitivity for biological monitoring. nih.gov For instance, one method reported an LOD of 0.30 µg/L and an LOQ of 1.00 µg/L for both 1-naphthol and 2-naphthol. nih.gov Another study focusing on naphthalene metabolites in milk powder using GC-MS reported a limit of detection of 10 ng/ml for both 1-naphthol and 2-naphthol. tci-thaijo.org

Table 1: Performance Characteristics of a GC-MS Method for Naphthol Metabolite Analysis

| Parameter | 1-Naphthol | 2-Naphthol |

| Linearity Range (µg/L) | 1-100 | 1-100 |

| Correlation Coefficient (r) | >0.999 | >0.999 |

| Limit of Detection (LOD) (µg/L) | 0.30 | 0.30 |

| Limit of Quantification (LOQ) (µg/L) | 1.00 | 1.00 |

| Recovery (%) | 90.8 - 98.1 | 90.8 - 98.1 |

| Intraday Precision (%RSD) | 0.3 - 3.9 | 0.3 - 3.9 |

| Interday Precision (%RSD) | 0.4 - 4.1 | 0.4 - 4.1 |

Data sourced from a study on the simultaneous determination of urinary 1- and 2-naphthol. nih.gov

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique that is crucial for the analysis of this compound and its derivatives from complex matrices. libretexts.orgscioninstruments.com The primary goals of SPE are to isolate and concentrate the analytes of interest while removing interfering substances from the sample matrix. thermofisher.com This "clean-up" step is essential for improving the accuracy, sensitivity, and longevity of analytical instruments such as HPLC and GC-MS. scioninstruments.comthermofisher.com

The SPE process involves passing a liquid sample through a solid adsorbent material, typically packed in a cartridge or a disk. libretexts.org The selection of the sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. For the extraction of moderately non-polar compounds like naphthols from aqueous samples, reversed-phase sorbents such as C18 are commonly used. scioninstruments.comresearchgate.net

A typical SPE procedure for the extraction of naphthols from an aqueous sample, such as geothermal brine, follows a multi-step process: researchgate.netphenomenex.com

Conditioning: The sorbent is first activated with an organic solvent (e.g., methanol) to wet the packing material. phenomenex.com

Equilibration: The sorbent is then rinsed with a solution that is similar in composition to the sample matrix (e.g., water) to prepare it for sample loading. phenomenex.com

Loading: The sample containing the naphthols is passed through the cartridge. The naphthols, being less polar than the aqueous matrix, adsorb to the non-polar C18 sorbent. phenomenex.com

Washing: The cartridge is washed with a weak solvent to remove any weakly bound interfering compounds from the sorbent, while the naphthols remain retained. phenomenex.com

Elution: A strong organic solvent (e.g., ethanol or methanol) is used to disrupt the interaction between the naphthols and the sorbent, eluting them from the cartridge into a collection vial. phenomenex.comnih.gov

The resulting eluate contains the concentrated and purified naphthols, which can then be analyzed by various techniques. For instance, a study on the analysis of naphthalene, 1-naphthol, and 2-naphthol in geothermal fluids successfully developed an SPE method using C18 cartridges coupled with HPLC for sensitive and rapid detection. researchgate.netnih.gov

Table 2: Key Steps in Solid-Phase Extraction for Naphthol Analysis

| Step | Purpose | Typical Solvents |

| Conditioning | To activate the sorbent material. | Methanol, Ethanol |

| Equilibration | To prepare the sorbent for the sample matrix. | Water |

| Sample Loading | To adsorb the analytes onto the sorbent. | Aqueous sample containing naphthols |

| Washing | To remove interfering substances. | Water or a weak solvent mixture |

| Elution | To recover the purified analytes. | Methanol, Ethanol |

Electrochemical Methods in Naphthol Analysis and Behavior

Electrochemical methods offer a sensitive and often rapid approach for the analysis of this compound and its isomers. These techniques are based on the measurement of the electrical response (e.g., current or potential) of an analyte at an electrode surface. The electrochemical behavior of naphthols, particularly their oxidation, provides the basis for their detection and quantification.

Electrooxidation and Polymerization Studies

The electrooxidation of naphthols is an irreversible process that leads to the formation of naphthoxyl radicals. mdpi.com This initial oxidation step can be followed by polymerization, resulting in the formation of a polymeric film on the electrode surface. mdpi.comresearchgate.net The characteristics of this film, such as its conductivity and porosity, are influenced by factors like the solvent, the specific naphthol isomer (1-naphthol or 2-naphthol), and the electrochemical conditions. mdpi.com

Studies have shown that in certain non-aqueous solvents like acetonitrile (B52724), the electrooxidation of 1-naphthol can lead to the formation of a conducting polymer. mdpi.com In contrast, the polymer formed from 2-naphthol under similar conditions tends to be insulating. mdpi.com The formation of these polymeric layers can sometimes lead to electrode fouling, where the electrode surface becomes passivated and loses its activity. researchgate.net

However, the electropolymerization process can also be harnessed for analytical applications. For example, the copolymerization of naphthols with other monomers, such as phloroglucinol, can create a more porous and rougher deposit on the electrode surface. mdpi.com This modified surface can exhibit enhanced sensitivity towards other redox-active compounds. mdpi.com

The electrochemical oxidation of naphthols has been investigated using various electrode materials, including glassy carbon and platinum. mdpi.com The choice of solvent has a significant impact on the electrochemical behavior and the properties of the resulting polymer films. mdpi.com For instance, dimethyl sulfoxide has been shown to suppress the electrochemical polymerization of some phenolic compounds in the presence of naphthols. mdpi.com

Recent research has also explored the electrochemical dehydrogenative sp2-coupling of naphthols to synthesize novel polycyclic naphthalenone motifs. acs.org This approach utilizes flow electrolysis and has been optimized using Design of Experiment (DoE) methodologies. acs.org

Emerging Analytical Approaches for this compound Detection

The field of analytical chemistry is continuously evolving, with the development of new technologies that offer enhanced sensitivity, selectivity, and speed for the detection of chemical compounds like this compound. While established methods like GC-MS and HPLC are widely used, emerging analytical approaches hold promise for future applications in environmental monitoring, occupational health, and clinical diagnostics.

One area of advancement is in mass spectrometry. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are becoming more common for the analysis of organic pollutants and their metabolites. nih.govnih.gov These methods offer improved sensitivity and specificity compared to conventional GC-MS and can often analyze samples with minimal preparation. nih.gov For instance, LC-MS/MS can directly analyze the glucuronide and sulfate conjugates of naphthols, eliminating the need for the hydrolysis step. nih.gov

Another promising direction is the development of advanced sensor technologies. Electrochemical sensors based on modified electrodes are being explored for the sensitive and selective detection of phenolic compounds, including naphthols. researchgate.net The modification of electrode surfaces with nanomaterials, such as tin oxide nanooctahedrons, can lead to a significant enhancement in the electrocatalytic performance and a lower limit of detection. researchgate.net

Process Analytical Technology (PAT) is an emerging area that focuses on real-time monitoring of manufacturing processes. pharmtech.com While currently more prevalent in the biopharmaceutical industry, the principles of PAT, including the use of in-line and at-line sensors, could be adapted for the continuous monitoring of this compound in industrial settings. pharmtech.com

Furthermore, advancements in separation science, such as the use of ultra-high-pressure liquid chromatography (UHPLC) systems with sub-2 µm columns, allow for more rapid and higher-resolution chromatographic separations. pharmtech.com This can significantly reduce analysis time for this compound and its derivatives.

The integration of automation and high-throughput methods is also a key trend. pharmtech.com Automated sample preparation, including SPE, coupled with rapid analytical techniques, can increase sample throughput and reduce the potential for human error in the analysis of this compound.

Future Research Directions and Unaddressed Challenges in Naphthol As Studies

Development of Novel and More Sustainable Synthetic Routes

Current synthetic methods for Naphthol AS and its derivatives may involve multi-step processes and the use of hazardous reagents or solvents, leading to significant environmental impact and waste generation. Future research needs to focus on developing novel synthetic routes that align with the principles of green chemistry. This includes exploring catalytic methods that utilize more benign catalysts, such as organocatalysts or biocatalysts, to improve reaction efficiency and reduce the need for harsh conditions bohrium.comresearchgate.netnih.govidosi.org. The development of one-pot multicomponent reactions for synthesizing this compound derivatives is an area of increasing interest due to its potential for atom economy and reduced waste nih.govmdpi.comresearchgate.net. Solvent-free conditions and the use of environmentally friendly solvents like water or supercritical fluids in this compound synthesis are also promising avenues researchgate.netrsc.org. Research into using solid acid catalysts supported on nanomaterials has shown potential for efficient and environmentally benign synthesis of azo dyes based on 1-naphthol (B170400), suggesting similar approaches could be explored for this compound researchgate.net. Additionally, investigating alternative starting materials and reaction pathways that minimize the formation of undesirable byproducts is crucial for enhancing the sustainability of this compound production.

In-depth Exploration of this compound Derivatives for Targeted Biological Activities

While some naphthol derivatives have shown diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, the specific biological potential of many this compound derivatives remains largely unexplored mdpi.comontosight.aiontosight.aiontosight.ainih.govresearchgate.netontosight.ai. Future research should focus on the rational design and synthesis of novel this compound derivatives with targeted biological activities. This involves understanding the structure-activity relationships (SAR) of these compounds to identify key functional groups and structural motifs that contribute to desired biological effects mdpi.comontosight.ai. High-throughput screening and in vitro/in vivo studies are necessary to evaluate the efficacy and specificity of these derivatives against various biological targets, such as enzymes, receptors, or microorganisms ontosight.ainih.govresearchgate.net. Exploring the potential of this compound derivatives in specific therapeutic areas, such as neglected tropical diseases or antibiotic-resistant infections, could yield valuable new drug candidates mdpi.com. Further research is needed to fully explore the biological activity and potential applications of these compounds ontosight.aiontosight.ai.

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread use of this compound in the dye and pigment industries raises concerns about its potential environmental impact. Comprehensive environmental risk assessments are needed to evaluate the persistence, mobility, bioaccumulation, and toxicity of this compound and its transformation products in various environmental compartments, including water, soil, and air service.gov.ukacs.orgtandfonline.com. Research should focus on developing effective and sustainable strategies for the remediation of this compound-contaminated sites. This includes exploring advanced oxidation processes, biodegradation, adsorption techniques, and the use of novel materials for the removal of this compound from wastewater and contaminated soils acs.orgnih.govnih.gov. Understanding the degradation pathways of this compound in the environment is crucial for developing effective remediation strategies herts.ac.uk. Furthermore, research into the potential for this compound to form harmful byproducts during environmental degradation is necessary for a complete risk assessment.

Advancements in Analytical Techniques for Trace-Level Detection

Accurate and sensitive analytical techniques are essential for monitoring this compound in environmental samples, biological matrices, and industrial products. While some methods exist for the analysis of naphthol compounds, there is a need for advancements in techniques that allow for the trace-level detection and quantification of this compound and its various derivatives in complex matrices nih.govresearchgate.netresearchgate.netmdpi.com. Future research should focus on developing highly sensitive, selective, and rapid analytical methods, such as advanced chromatographic techniques coupled with mass spectrometry, or novel spectroscopic methods nih.govresearchgate.netresearchgate.netsigmaaldrich.cn. Miniaturized and portable analytical devices for on-site monitoring of this compound in environmental samples would also be highly beneficial mdpi.com. The development of methods for the simultaneous determination of this compound and its potential degradation products or metabolites is also an important area of research.

Understanding Long-Term Ecotoxicological and Human Health Impacts

Despite the extensive use of this compound, there is a need for a more comprehensive understanding of its long-term ecotoxicological effects on various organisms and its potential impacts on human health nih.govepa.govca.govwww.gov.uk. Future research should involve chronic toxicity studies in relevant environmental species to assess the potential for bioaccumulation and trophic transfer herts.ac.uk. Epidemiological studies and long-term exposure assessments are crucial for evaluating the potential health risks associated with occupational or environmental exposure to this compound epa.govca.govwww.gov.uk. Research should also investigate the potential for this compound to act as an endocrine disruptor or to have other subtle, long-term effects on biological systems epa.gov. Understanding the metabolism and toxicokinetics of this compound in different organisms, including humans, is essential for accurate risk assessment www.gov.ukorst.edu.

Integration of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning approaches offer powerful tools to accelerate research on this compound. These methods can be used to predict the physical, chemical, and biological properties of this compound and its derivatives, guide the design of novel compounds with desired characteristics, and explore potential reaction pathways for more sustainable synthesis uio.noresearchgate.netschrodinger.comarxiv.org. Future research should focus on developing and applying computational models to predict the environmental fate and toxicity of this compound, aiding in risk assessment and the design of remediation strategies tandfonline.com. Machine learning algorithms can be trained on experimental data to identify patterns and make predictions about the biological activity of this compound derivatives, guiding the selection of promising candidates for further investigation uio.noschrodinger.comarxiv.org. Integrating computational fluid dynamics can help model the dispersion and transport of this compound in the environment. The use of these computational tools can significantly reduce the need for extensive experimental work, saving time and resources while providing valuable insights into the behavior and potential applications of this compound compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Naphthol AS derivatives, and how are they validated in academic research?

- Methodology : this compound derivatives (e.g., this compound-E phosphate) are synthesized via phosphorylation of hydroxyl groups using reagents like POCl₃ under anhydrous conditions. Validation involves HPLC for purity (>98% as per ) and NMR for structural confirmation. Researchers should cross-reference synthetic protocols with databases like Reaxys to ensure reproducibility and document reaction yields and side products systematically .

- Analytical Tools : Use FT-IR to confirm functional groups and mass spectrometry for molecular weight verification. emphasizes reagent purity standards (e.g., CAS 18228-17-6 for this compound-E phosphate), requiring batch-specific COA (Certificate of Analysis) for traceability .

Q. How are this compound compounds characterized for purity and stability in experimental settings?

- Protocol : Employ accelerated stability studies under varying pH and temperature conditions. Techniques include:

- High-performance liquid chromatography (HPLC) with UV detection for quantifying degradation products.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Documentation : Follow guidelines in for detailed methods sections, ensuring replicability by specifying equipment models (e.g., Agilent 1260 HPLC) and column types .

Q. What are the established applications of this compound in biochemical assays?

- Case Study : this compound-E phosphate is used to inhibit protein-protein interactions (e.g., CREB-KIX domain binding) in cancer research. details in vitro binding assays using bacterial Autodisplay, where competitive inhibition is measured via fluorescence polarization .

- Controls : Include negative controls (e.g., solvent-only treatments) and positive controls (known inhibitors) to validate assay specificity.

Advanced Research Questions

Q. How can researchers optimize this compound-based assays to minimize off-target effects in protein interaction studies?

- Experimental Design :

- Use dose-response curves to determine IC₅₀ values and assess selectivity.

- Apply surface plasmon resonance (SPR) to measure binding kinetics and confirm target specificity.

Q. How should contradictory data in this compound-mediated inhibition studies be analyzed and resolved?

- Data Reconciliation :

- Conduct meta-analysis of existing literature to identify trends or methodological inconsistencies (e.g., variations in assay temperature or pH).

- Perform sensitivity analysis using tools like Prism to quantify the impact of experimental variables.

- Statistical Framework : Use multivariate regression to isolate confounding factors. emphasizes collaboration with statisticians to design robust analytical workflows .

Q. What advanced statistical approaches are recommended for analyzing dose-dependent effects of this compound derivatives?

- Methods :

- Non-linear regression models (e.g., Hill equation) to fit dose-response data.

- Bootstrapping to estimate confidence intervals for IC₅₀ values.

Q. How can researchers design experiments to explore novel applications of this compound in epigenetic modulation?

- Hypothesis-Driven Approach :

- Use CRISPR-Cas9 to knock out target genes and assess this compound efficacy in epigenetic regulation.

- Pair with ChIP-seq to map chromatin modifications post-treatment.

- Ethical Considerations : Follow guidelines in for ethical experimental design, including peer review of protocols and adherence to institutional biosafety standards .

Methodological Best Practices